molecular formula C15H8N2O6 B1635061 2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 110768-20-2

2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B1635061
CAS No.: 110768-20-2
M. Wt: 312.23 g/mol
InChI Key: ZQQMHXVUPKKVJQ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 110768-20-2) is a phthalimide-derived compound characterized by a nitro-substituted phenyl ring at the isoindoline-dione core and a carboxylic acid group at position 3. Its molecular formula is C₁₅H₈N₂O₆, with a molecular weight of 312.24 g/mol .

Properties

IUPAC Name

2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O6/c18-13-11-6-1-8(15(20)21)7-12(11)14(19)16(13)9-2-4-10(5-3-9)17(22)23/h1-7H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQMHXVUPKKVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501153736
Record name 2,3-Dihydro-2-(4-nitrophenyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110768-20-2
Record name 2,3-Dihydro-2-(4-nitrophenyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110768-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-(4-nitrophenyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategy for Isoindoline-1,3-dione Derivatives

Condensation of Phthalic Anhydride with Primary Amines

The foundational approach for synthesizing isoindoline-1,3-dione derivatives involves the condensation of phthalic anhydride with primary amines. This reaction typically proceeds in glacial acetic acid under reflux conditions, forming the phthalimide ring via nucleophilic acyl substitution. For 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, the amine component is 4-nitroaniline, while the anhydride requires a pre-existing carboxylic acid group at the 5-position of the isoindoline ring.

General Procedure :

  • Equimolar quantities of substituted phthalic anhydride and 4-nitroaniline are refluxed in glacial acetic acid (50–75 mL) for 2–4 hours.
  • The mixture is poured into ice-water to precipitate the crude product.
  • The solid is filtered, washed with cold ethanol, and recrystallized to yield the purified compound.

Key Challenges :

  • Sourcing or synthesizing a phthalic anhydride derivative with a carboxylic acid group at the 5-position.
  • Ensuring regioselectivity during the condensation to avoid positional isomers.

Substituted Phthalic Anhydride Precursors

Post-Condensation Functionalization

If a substituted phthalic anhydride is unavailable, the carboxylic acid group may be introduced after phthalimide formation:

Oxidation of a Methyl Substituent
  • Synthesis of 5-Methylisoindoline-1,3-dione :
    • React 4-methylphthalic anhydride with 4-nitroaniline to form 2-(4-nitrophenyl)-5-methylisoindoline-1,3-dione.
  • Oxidation to Carboxylic Acid :
    • Treat the methyl derivative with potassium permanganate (KMnO₄) in acidic or basic conditions to oxidize the methyl group to a carboxylic acid.

Reaction Conditions :

  • KMnO₄ (3 equiv), H₂SO₄ (1M), 80°C, 6 hours.
  • Yield: ~60–70% (estimated based on analogous oxidations).

Nitrophenyl Group Introduction

Use of 4-Nitroaniline

The 4-nitrophenyl group is introduced via the amine component. 4-Nitroaniline reacts regioselectively with phthalic anhydride due to the electron-withdrawing nitro group, which deactivates the aromatic ring and directs substitution to the para position relative to the amine.

Optimization Considerations :

  • Solvent : Glacial acetic acid enhances protonation of the amine, increasing electrophilicity of the anhydride.
  • Temperature : Reflux conditions (110–120°C) ensure complete reaction.

Purification and Characterization

Flash Chromatography

Crude products are purified using silica gel flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the desired compound.

Spectroscopic Validation

  • IR Spectroscopy :
    • Peaks at ~1770 cm⁻¹ (C=O stretch of imide).
    • Peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches).
  • ¹H NMR :
    • Aromatic protons: δ 7.30–8.50 ppm (8H, Ar–H).
    • Carboxylic acid proton: δ 12–13 ppm (broad, if protonated).

Alternative Pathways

Ullmann-Type Coupling

A copper-catalyzed coupling between 5-bromoisoindoline-1,3-dione and 4-nitrophenylboronic acid could introduce the nitrophenyl group. Subsequent carboxylation via CO₂ insertion (Kolbe–Schmitt reaction) might yield the carboxylic acid.

Limitations :

  • Requires halogenated precursors and specialized catalysts.
  • Low yields in sterically hindered systems.

Industrial-Scale Considerations

Solvent Selection

  • Dimethylformamide (DMF) : Preferred for its high dielectric constant (ε = 37) and ability to stabilize intermediates.
  • Anhydrous Conditions : Critical to prevent hydrolysis of the anhydride.

Base Catalysis

  • N-Methylmorpholine (NMM) : Used in stoichiometric amounts (1–1.3 equiv) to neutralize HCl byproducts and accelerate condensation.

Yield Optimization

Step Parameter Optimal Value Impact on Yield
Condensation Reaction Time 3–4 hours Maximizes conversion
Oxidation KMnO₄ Concentration 3 equivalents Completes methyl oxidation
Purification Solvent Gradient Ethyl acetate/hexane Reduces co-elution

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group enables proton donation, forming salts with bases. For example:
R-COOH+NaOHR-COONa++H2O\text{R-COOH} + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{H}_2\text{O}
This property enhances solubility in polar solvents, facilitating subsequent reactions .

Nucleophilic Substitution

The electron-withdrawing nitro group activates the aryl ring for nucleophilic aromatic substitution (NAS). In analogs, iodophenyl derivatives reacted with boronic acids under Suzuki-Miyaura coupling conditions :

Reaction ComponentConditionsYield
3-Iodophenyl boronic acidPyridine, Cu(OAc)₂, CH₂Cl₂, 20°C, 72h61.1%

This suggests potential for cross-coupling reactions at the nitro-substituted aryl position .

Esterification and Amidation

The carboxylic acid undergoes esterification or amidation to modify bioavailability. For example:
R-COOH+R’-OHH+R-COOR’+H2O\text{R-COOH} + \text{R'-OH} \xrightarrow{\text{H}^+} \text{R-COOR'} + \text{H}_2\text{O}
In isoindoline-1,3-dione analogs, ester derivatives showed improved antimycobacterial activity (IC₅₀ = 18–197 μM) .

Reduction of Nitro Group

The nitro group can be reduced to an amine using catalytic hydrogenation or Fe/HCl:
Ar-NO2H2/PdAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{Ar-NH}_2
This modification is critical for generating bioactive amines in medicinal chemistry .

Hydrogen Bonding and Non-Covalent Interactions

Computational studies of phthalimide derivatives reveal that:

  • The carbonyl oxygens of the dioxoisoindoline ring act as hydrogen bond acceptors.

  • The nitro group participates in π-π stacking with aromatic residues (e.g., Phe-1145, Trp-1170) in enzyme binding .

These interactions are exploited in enzyme inhibition, as seen in DNMT1 (DNA methyltransferase) targeting .

Condensation Reactions

The phthalimide scaffold undergoes condensation with amines or hydrazines to form heterocycles. For instance, isoindoline-1,3-dione derivatives reacted with thiosemicarbazides to yield thiadiazoles :

ProductConditionsActivity (IC₅₀)
2-(5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dioneDMSO, RT, 24h18 μM (anti-TB)

Enzyme Inhibition Mechanisms

In molecular docking studies, the carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., Tyr-158 in InhA enzyme), while the nitroaryl group stabilizes binding via hydrophobic interactions .

Comparison with Structural Analogs

Key differences in reactivity compared to analogs:

Feature2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid2-(2-Hydroxy-4-nitrophenyl)isoindoline-1,3-dione
Electrophilic Sites Nitro group (meta-directing), carboxylic acidNitro and hydroxyl groups (ortho/para-directing)
Reactivity Higher NAS potential at nitro-substituted positionEnhanced redox activity due to phenolic –OH

Scientific Research Applications

Anticancer Activity

Recent studies have focused on the anticancer properties of compound 1. It has been evaluated for its antiproliferative effects against various cancer cell lines:

  • In Vitro Studies : Compound 1 demonstrated significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including caspase activation and disruption of mitochondrial function .
  • Molecular Docking Studies : Computational studies have indicated that compound 1 can effectively bind to key targets involved in cancer progression, such as DNA methyltransferases and vascular endothelial growth factor receptors (VEGFR). This binding affinity suggests potential as a lead compound for further development into anticancer agents .

Antidiabetic Potential

Compound 1 has also been investigated for its anti-diabetic properties. Research indicates that derivatives with similar structural motifs can inhibit enzymes involved in glucose metabolism, such as alpha-glucosidase and dipeptidyl peptidase IV (DPP-IV). These enzymes are critical targets for managing type 2 diabetes mellitus .

Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit specific enzymes that play roles in various diseases:

  • Trans-sialidase Inhibition : In the context of Chagas disease, compound 1 has been tested for its inhibitory effects on trans-sialidase from Trypanosoma cruzi. This enzyme is essential for the parasite's survival and pathogenicity. Studies show that derivatives of compound 1 exhibit significant inhibition rates, indicating their potential as therapeutic agents against this disease .

Molecular Modeling and Drug Design

The unique structural features of compound 1 make it a valuable scaffold in drug design. Its molecular structure allows for modifications that can enhance bioactivity or selectivity towards specific biological targets. Researchers utilize molecular modeling techniques to predict interactions with target proteins, aiding in the design of more effective analogs .

Material Science Applications

In addition to its biological applications, compound 1 has potential uses in material science:

  • Organic Photovoltaics : The electronic properties of compounds similar to 2-(4-Nitrophenyl)-1,3-dioxoisoindoline derivatives suggest their applicability in organic solar cells. Their ability to absorb light and facilitate charge transfer makes them suitable candidates for photovoltaic materials .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against HeLa and MCF-7 cells
Anti-diabetic agentsInhibition of alpha-glucosidase and DPP-IV
Biological ResearchEnzyme inhibitorsEffective against trans-sialidase in Chagas disease
Molecular modelingUseful scaffold for drug design and modification
Material ScienceOrganic photovoltaicsPotential use in solar cell applications

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid 4-NO₂ on phenyl C₁₅H₈N₂O₆ 312.24 110768-20-2 High reactivity (electron-deficient), potential redox activity in biological systems
2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid 4-F on phenyl C₁₅H₈FNO₄ 285.23 110768-19-9 Moderate electron-withdrawing effect; improved solubility in polar solvents vs. nitro analog
2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 4-COOH on phenyl C₁₆H₉NO₆ 311.25 7702-03-6 Enhanced water solubility; dual carboxylic acid groups enable coordination in MOFs
2-(4-Ethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 4-OCH₂CH₃ on phenyl C₁₇H₁₃NO₅ 311.29 166096-53-3 Electron-donating group; increased hydrophobicity vs. nitro analog
2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 3-Cl, 4-CH₃ on phenyl C₁₇H₁₂ClNO₄ 329.74 313260-37-6 Steric hindrance from Cl and CH₃; potential for altered binding in biological targets
Spectroscopic Differentiation
  • IR Spectroscopy : The nitro group in the target compound shows characteristic asymmetric/symmetric stretching at 1520 cm⁻¹ and 1350 cm⁻¹ , absent in fluorine or methoxy analogs .
  • ¹H NMR : Aromatic protons adjacent to the nitro group resonate downfield (δ ~8.2–8.5 ppm), whereas methoxy-substituted analogs exhibit upfield shifts (δ ~6.8–7.2 ppm) .
Solubility and Stability
  • Nitro Derivatives : Low solubility in polar solvents (e.g., water) due to hydrophobicity; soluble in DMF or DMSO .
  • Carboxylic Acid Derivatives : Dual -COOH groups (e.g., 2-(4-carboxyphenyl)-) enhance aqueous solubility (>10 mg/mL), critical for drug formulation .
  • Ethoxy Derivatives: Improved solubility in organic solvents (e.g., ethanol, acetone) due to the ethoxy group’s lipophilicity .

Biological Activity

2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₅H₈N₂O₆
  • CAS Number : 110768-20-2
  • Molecular Structure : The compound features a dioxoisoindoline core with a nitrophenyl substituent, which is significant for its biological interactions.

Antiproliferative Activity

Research has shown that derivatives of 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid exhibit antiproliferative effects against various cancer cell lines. A study indicated that specific derivatives demonstrated inhibition rates ranging from 45% to 50% against tumor cell lines, suggesting the potential for developing anticancer agents from this scaffold .

Trypanocidal Activity

In vitro studies evaluated the trypanocidal effects of synthesized compounds derived from this structure against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds were screened for their ability to induce lysis in infected blood samples. Notably, some derivatives achieved over 50% lysis at a concentration of 10 mg/mL, with further testing determining the Lysis Concentration (LC50) values .

Enzyme Inhibition

The compound has been assessed for its ability to inhibit key enzymes such as alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism. One derivative showed an IC50 value of 8.20 µM against alpha-amylase and 9.10 µM against alpha-glucosidase, indicating strong enzyme inhibition potentially useful for anti-diabetic applications .

The biological activity of 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid can be attributed to several mechanisms:

  • Binding Interactions : The presence of the nitro group enhances binding interactions with target enzymes through hydrogen bonding and electrostatic interactions, which can lead to increased inhibitory effects .
  • Structural Rigidity : The dioxoisoindoline structure contributes to the rigidity of the molecule, which may enhance its interaction with biological targets compared to more flexible compounds .

Research Findings

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntiproliferativeVarious Cancer Cell Lines45% - 50% inhibition
TrypanocidalTrypanosoma cruzi>50% lysis
Enzyme InhibitionAlpha-amylaseIC50 = 8.20 µM
Enzyme InhibitionAlpha-glucosidaseIC50 = 9.10 µM

Case Studies

  • Anticancer Activity : A series of derivatives were tested against breast cancer cell lines, showing promising results with significant cell death at low concentrations.
  • Trypanocidal Screening : Compounds were evaluated in vivo using infected mice models, demonstrating effective reduction in parasitemia levels.

Q & A

Q. What are the established synthetic methodologies for 2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid?

The compound is synthesized via a two-step condensation reaction. A typical procedure involves reacting a diamine precursor with trimellitic anhydride in acetic acid under reflux conditions. The mixture is stirred for 12 hours at room temperature, followed by 3 hours of reflux. After removing the solvent under reduced pressure, the crude product is precipitated using 10% HCl, filtered, and washed with water. This method ensures high yields and purity, critical for subsequent functionalization or biological testing .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : Assignments are based on distinct peaks such as aromatic protons (δ 7.61–8.76 ppm) and carboxylic acid protons (δ 10.85 ppm). The nitrophenyl group shows characteristic deshielding due to electron withdrawal .
  • IR Spectroscopy : Stretching vibrations for the carbonyl groups (1,3-dioxoisoindoline) appear at ~1670–1720 cm⁻¹, while nitro group vibrations (NO₂) are observed near 1520 cm⁻¹ and 1340 cm⁻¹ .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 387.1026 for derivatives) .

Q. How can researchers assess the purity and stability of this compound under storage conditions?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is recommended to monitor purity (>95%) and detect degradation products.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures typically above 250°C .
  • Storage : Store in airtight containers at 0–6°C to prevent hydrolysis of the nitro or carboxylic acid groups .

Advanced Research Questions

Q. How can structural derivatives of this compound be designed to enhance biological activity?

Derivatization strategies include:

  • Side-chain modifications : Introducing alkyl or aryl groups at the 2-position (e.g., bromobenzyl or methoxyphenyl substituents) to modulate lipophilicity and target affinity .
  • Isoniazid conjugates : Linking the isoindoline core to antitubercular agents (e.g., via hydrazide bonds) to exploit synergistic effects, as demonstrated in antiproliferative studies .
  • Computational docking : Use tools like AutoDock Vina to predict interactions with biological targets (e.g., kinase domains) before synthesis .

Q. What computational approaches are suitable for modeling the crystal structure or electronic properties of this compound?

  • SHELX suite : Employ SHELXL for single-crystal X-ray refinement to resolve bond lengths and angles. The nitro group’s planar geometry and hydrogen-bonding patterns can be validated against experimental data .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, such as the electron-deficient nitrobenzene ring .

Q. How should researchers address contradictions in antiproliferative data across studies?

  • Dose-response validation : Replicate assays (e.g., MTT or SRB) across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC₅₀ values.
  • Metabolic interference controls : Rule out false positives by testing nitroreductase activity, as the nitro group may induce nonspecific redox cycling .
  • Comparative SAR studies : Benchmark against structurally related phthalimide derivatives to isolate the impact of the 4-nitrophenyl moiety .

Q. What methodologies are used to analyze thermal degradation pathways?

  • Dynamic DSC : Identify endothermic events (e.g., melting at ~255–257°C) and exothermic decomposition peaks.
  • Pyrolysis-GC/MS : Characterize volatile degradation products (e.g., CO₂, NOₓ) to infer cleavage mechanisms, such as decarboxylation or nitro group reduction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

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